4-chloro-2-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol
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Overview
Description
4-chloro-2-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol is a chemical compound with the molecular formula C11H17ClN2O It is known for its unique structure, which includes a chloro-substituted phenol ring and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol and 2-(dimethylamino)ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 4-chlorophenol with 2-(dimethylamino)ethylamine.
Final Product: The intermediate is then further reacted to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group in the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
4-chloro-2-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-chloro-2-[[2-(dimethylamino)ethyl]amino]methyl]phenol
- 2-chloro-N,N-dimethylethylamine hydrochloride
Uniqueness
4-chloro-2-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chloro-substituted phenol ring and dimethylaminoethyl group make it a versatile compound with diverse applications.
Properties
IUPAC Name |
4-chloro-2-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O/c1-14(2)6-7-15(3)9-10-8-11(13)4-5-12(10)16/h4-5,8,16H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZZDSDKMZJWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C(C=CC(=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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